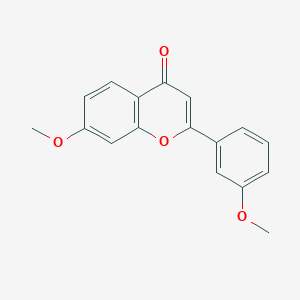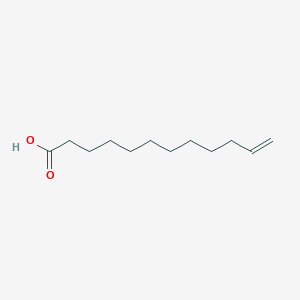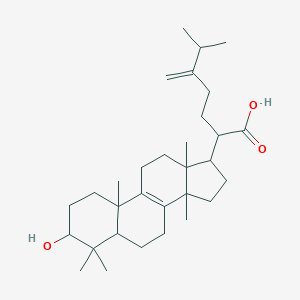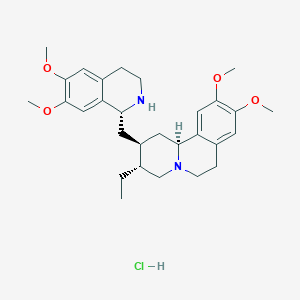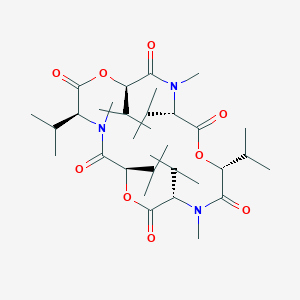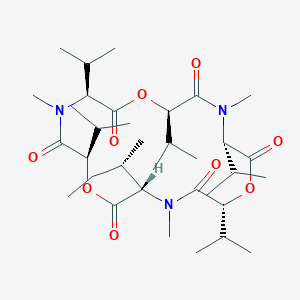
Erythrodiol
説明
Erythrodiol is an olive oil component . It is a pentacyclic triterpenic alcohol found in olive tree leaves and olive oil, and it has important effects on the health properties and quality of olive oil .
Synthesis Analysis
A method for simultaneous analysis of phytosterols, erythrodiol, uvaol, tocopherols, and lutein in olive oils was developed and validated . Analytes extracted from saponified olive oils were directly determined by liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure chemical ionization (APCI) .Molecular Structure Analysis
Erythrodiol has a molecular formula of C30H50O2 . Its average mass is 442.717 Da and its monoisotopic mass is 442.381073 Da .Chemical Reactions Analysis
Erythrodiol was found to be involved in the analysis of phytosterols, uvaol, tocopherols, and lutein in olive oils . The selected ion monitoring (SIM) mass spectra of 14 analytes were measured using a mass spectrometer with an APCI ion source .Physical And Chemical Properties Analysis
Erythrodiol has a density of 1.1±0.1 g/cm3, a boiling point of 520.5±50.0 °C at 760 mmHg, and a flash point of 209.9±24.7 °C . It has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .科学的研究の応用
Erythrodiol in Cholesterol Regulation
Erythrodiol has been studied for its potential to affect cholesterol levels. Research indicates that it may increase the ABCA1 protein level, which promotes cholesterol efflux from macrophages, a process crucial for maintaining cholesterol balance within the body .
Erythrodiol as an Antioxidant
Studies have also explored Erythrodiol’s antioxidant properties. It is found in olive tree leaves and olive oil and has been characterized for its cytotoxic effects on human hepatocarcinoma (HepG2) cells, including changes in cell viability and reactive oxygen species (ROS) production .
Erythrodiol’s Impact on Hepatic Gene Expression
Dietary Erythrodiol administration has been shown to induce hepatic gene changes that are sex-specific and dose-dependent. It suggests that Erythrodiol can modify hepatic gene expression, which could have implications for liver health and disease .
将来の方向性
特性
IUPAC Name |
(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22-,23+,24-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZDOEIIIJFCFE-OSQDELBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015931 | |
| Record name | Erythrodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythrodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Erythrodiol | |
CAS RN |
545-48-2 | |
| Record name | (+)-Erythrodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythrodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHRODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VWF903FSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Erythrodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does erythrodiol exert its antiproliferative effects on cancer cells?
A: Erythrodiol has demonstrated antiproliferative effects on various cancer cell lines, including human gastric cancer cells (MKN-45) [, ]. Research suggests that it induces both early and late apoptosis, characterized by caspase-3 activation [, ]. Additionally, erythrodiol triggers cell cycle arrest, particularly in the sub-G1 phase, with a corresponding decrease in S-phase cells and an increase in G2/M phase cells [, ]. Further studies indicate that this compound also promotes the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of c-Jun N-terminal kinases (JNK) [, , ].
Q2: Does erythrodiol affect cholesterol efflux?
A: Yes, erythrodiol has been shown to enhance cholesterol efflux (ChE) from THP-1-derived human macrophages []. This effect is attributed to its ability to stabilize ATP-binding cassette transporter A1 (ABCA1), a key transporter involved in ChE, thereby increasing its half-life without affecting its mRNA levels [].
Q3: What role does erythrodiol play in cardiac health?
A: Erythrodiol exhibits protective effects against cardiac hypertrophy, a condition linked to heart failure []. Studies demonstrate that it blocks the profibrotic effects of angiotensin II, a peptide hormone that contributes to cardiac remodeling []. It achieves this by reducing angiotensin II-induced proliferation of cardiac fibroblasts, decreasing collagen levels in cardiac myofibroblasts and mouse hearts, and ultimately reducing cardiac hypertrophy and ventricular remodeling [].
Q4: What is the molecular formula and weight of erythrodiol?
A4: Erythrodiol's molecular formula is C30H50O2, and its molecular weight is 442.72 g/mol.
Q5: What is the chemical structure of erythrodiol?
A: Erythrodiol is a pentacyclic triterpenoid with a β-amyrin type fused pentacyclic (6-6-6-6-6) carbon skeleton []. It possesses two hydroxyl groups, one at the C3 position and another at the C28 position.
Q6: Is there information on the material compatibility and stability of erythrodiol?
A6: The provided research papers primarily focus on the biological activities and chemical characterization of erythrodiol. Further research is required to explore its material compatibility and stability under various conditions.
Q7: Does erythrodiol possess any known catalytic properties?
A7: The provided research does not indicate any catalytic properties associated with erythrodiol. Its primary mechanisms of action revolve around its interaction with cellular targets and signaling pathways.
Q8: Have computational methods been employed to study erythrodiol?
A: While some studies mention the use of computational methods [], the provided abstracts do not offer specific details on simulations, calculations, or QSAR models applied to erythrodiol.
Q9: How do structural modifications of erythrodiol affect its biological activity?
A: Research suggests that the presence of specific functional groups in erythrodiol contributes to its biological activities. For instance, the two hydroxyl groups play a crucial role in its antioxidant and anti-inflammatory effects []. Additionally, studies comparing erythrodiol with its isomer, uvaol, highlight the importance of stereochemistry in determining their distinct biological profiles [].
Q10: Are there established formulation strategies to enhance the stability or bioavailability of erythrodiol?
A10: The provided research primarily focuses on the biological effects of erythrodiol, with limited information on its formulation or stability. Further research is necessary to explore strategies for enhancing its delivery and bioavailability.
Q11: What in vitro models have been used to study the efficacy of erythrodiol?
A: Various in vitro models, including human cancer cell lines (e.g., MKN-45, HT-29, MCF-7) [, , , ] and THP-1-derived macrophages [], have been employed to investigate the anticancer, anti-inflammatory, and cholesterol efflux properties of erythrodiol.
Q12: Has erythrodiol been tested in in vivo models?
A: Yes, in vivo studies using a mouse xenograft model have demonstrated the anticancer efficacy of erythrodiol against gastric cancer [, ]. It effectively reduced tumor weight and volume in these models [, ]. Furthermore, studies in mice have shown its protective effects against angiotensin II-induced cardiac hypertrophy [].
Q13: What analytical methods are commonly employed to quantify erythrodiol?
A: Several analytical techniques are utilized for erythrodiol analysis, including: * Gas chromatography (GC): Coupled with various detectors, such as flame ionization detection (FID) or mass spectrometry (MS), GC allows for the separation and quantification of erythrodiol in complex mixtures like olive oil [, , ]. * High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS), HPLC provides a sensitive and selective method for erythrodiol analysis [, , ]. * Thin-layer chromatography (TLC): TLC, a simpler and less expensive technique, is also employed for the qualitative and semi-quantitative analysis of erythrodiol.
Q14: What are the advantages of using coupled techniques like LC-GC for analyzing erythrodiol in olive oil?
A: Coupled techniques such as LC-GC offer significant advantages for analyzing olive oil []. They streamline the analytical process by combining the separation capabilities of LC with the sensitivity and selectivity of GC. This approach eliminates the need for time-consuming and laborious steps like saponification, extraction, and preparative thin-layer chromatography, ultimately leading to faster, more accurate, and information-rich analyses.
Q15: Is there information available on the other aspects you mentioned, such as drug delivery, biomarkers, environmental impact, etc.?
A: The provided research papers primarily focus on the biological activities and chemical characterization of erythrodiol. While some studies hint at potential applications in drug delivery and environmental remediation [], the abstracts don't offer detailed information on these aspects. Further research is required to explore these areas comprehensively.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



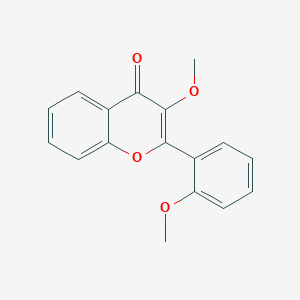
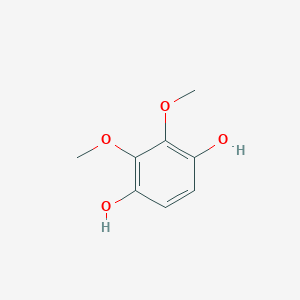
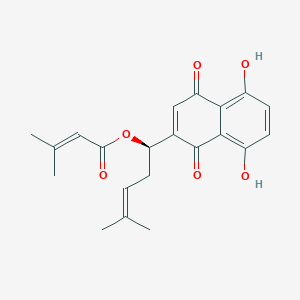
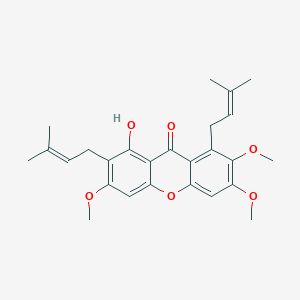
![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
